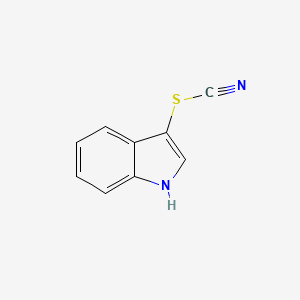

3-Thiocyanatoindole

Description

Historical Context of Indole (B1671886) Functionalization

The journey of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent compound. wikipedia.org Early work focused on understanding its fundamental reactivity, with electrophilic substitution being a prominent feature. creative-proteomics.comwikipedia.org The C3-position of the indole nucleus is inherently the most reactive site for electrophilic attack due to its high electron density, a characteristic that has been exploited since the early days of indole chemistry. wikipedia.orgchim.it

Classic named reactions like the Fischer indole synthesis (1883), the Reissert synthesis, and the Madelung synthesis laid the groundwork for accessing a diverse range of indole derivatives. creative-proteomics.comwikipedia.org However, these methods often required harsh conditions and offered limited control over regioselectivity, particularly for the less reactive positions on the benzene (B151609) portion of the ring (C4-C7). chim.itfrontiersin.org

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. rsc.orgarkat-usa.org These powerful methods enabled the introduction of a wide array of functional groups at various positions of the indole ring with unprecedented efficiency and selectivity. More recently, the field has moved towards direct C-H functionalization, an even more atom-economical approach that avoids the need for pre-functionalized starting materials. chim.itfrontiersin.org These advancements have set the stage for the strategic synthesis of complex indole-containing molecules, including 3-thiocyanatoindole.

Rationale for Research on this compound Derivatives

The scientific interest in this compound and its derivatives is multifaceted, stemming from their potential as both biologically active agents and versatile synthetic intermediates. researchgate.netontosight.ai The thiocyanate (B1210189) group, when attached to the indole scaffold, can impart unique biological properties. For instance, certain thiocyanate-containing compounds have demonstrated antimicrobial and anticancer activities. The thiocyanate moiety can interact with biological targets, such as enzymes, through various mechanisms, including the formation of covalent bonds with nucleophilic residues.

Beyond its intrinsic bioactivity, this compound serves as a linchpin for the synthesis of a plethora of other sulfur-containing indole derivatives. researchgate.netresearchgate.net The thiocyanate group is a versatile functional handle that can be readily transformed into other sulfur-containing moieties like thiols, thioethers, and disulfides. researchgate.net This chemical tractability allows chemists to access a wide range of structurally diverse indole derivatives for biological screening and materials science applications.

Recent research has focused on developing efficient and environmentally friendly methods for the synthesis of 3-thiocyanatoindoles. Photocatalytic and electrochemical methods have emerged as powerful tools, often proceeding under mild conditions with high regioselectivity for the C3 position. rsc.org For example, iridium(III) complexes have been used as photocatalysts for the one-pot synthesis of 3-thiocyanatoindoles from indolines. in-part.cominnoget.com These modern synthetic approaches have made 3-thiocyanatoindoles more accessible, further fueling research into their applications.

Scope and Importance of the Thiocyanate Moiety in Organic Synthesis and Medicinal Chemistry

The thiocyanate group (-SCN) is a pseudohalogen with a rich and diverse chemistry. rsc.org In organic synthesis, organothiocyanates are valuable intermediates due to their ability to be converted into a wide range of other functional groups. researchgate.netrsc.org They can act as precursors for the formation of various sulfur-containing heterocycles, which are prominent scaffolds in many pharmaceuticals. rsc.org The ambident nature of the thiocyanate ion allows for selective reactions at either the sulfur or nitrogen atom, providing a pathway to both thiocyanates and isothiocyanates, both of which are important in medicinal chemistry. researchgate.netresearchgate.net

The versatility of the thiocyanate group is further highlighted by its use in modern synthetic methodologies. For example, the thiocyanate radical can be generated under photocatalytic or electrochemical conditions and participate in a variety of carbon-sulfur bond-forming reactions. rsc.org This has led to the development of green and efficient methods for the synthesis of complex organothiocyanates. rsc.orgacs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1H-Indol-3-yl thiocyanate | lookchem.com |

| CAS Number | 23706-25-4 | lookchem.com |

| Molecular Formula | C9H6N2S | lookchem.com |

| Molecular Weight | 174.22 g/mol | lookchem.com |

| Melting Point | 73-76 °C | lookchem.com |

| Appearance | Solid | lookchem.com |

| Boiling Point | 389.4 °C at 760 mmHg | lookchem.com |

| Density | 1.36 g/cm³ | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c10-6-12-9-5-11-8-4-2-1-3-7(8)9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVFLDAVBAEABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301623 | |

| Record name | 3-Thiocyanatoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23706-25-4 | |

| Record name | 3-Thiocyanatoindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiocyanatoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thiocyanatoindole and Its Derivatives

Direct C-H Thiocyanation Approaches

Direct C-H thiocyanation involves the direct replacement of a hydrogen atom on the indole (B1671886) ring, typically at the electron-rich C-3 position, with a thiocyanate (B1210189) (-SCN) group. This is generally achieved through electrophilic substitution, where an electrophilic thiocyanating agent is generated in situ.

Electrophilic thiocyanation methods are widely employed for the synthesis of 3-thiocyanatoindoles. thieme-connect.de These strategies typically involve the reaction of an indole substrate with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of an oxidizing agent or catalyst. thieme-connect.delookchem.com The oxidant activates the thiocyanate salt to generate a more electrophilic sulfur species, which then attacks the indole ring. Various systems have been developed to achieve this transformation efficiently and with high regioselectivity. tandfonline.comtandfonline.com

Metal-based catalysts and reagents play a crucial role in promoting the electrophilic thiocyanation of indoles. These metals can act as Lewis acids or participate in single-electron transfer processes to facilitate the formation of the key C-S bond.

Anhydrous iron(III) chloride (FeCl₃) has been established as an inexpensive and practical catalyst for the electrophilic thiocyanation of indoles. thieme-connect.decapes.gov.br The reaction proceeds smoothly under mild conditions, typically at room temperature in a solvent like dichloromethane, using ammonium thiocyanate as the thiocyanate source. thieme-connect.decapes.gov.brsci-hub.se This method is characterized by high conversions, clean reaction profiles, and short reaction times. thieme-connect.decapes.gov.br The reaction demonstrates excellent regioselectivity, exclusively affording the 3-thiocyanatoindole derivatives in high yields. capes.gov.brresearchgate.net For instance, the reaction of 2-methylindole (B41428) with ammonium thiocyanate using anhydrous FeCl₃ completes within three hours at room temperature, yielding the corresponding this compound in 92% yield. thieme-connect.de A range of indoles and related aromatic compounds undergo this transformation efficiently. researchgate.net

Table 1: Iron(III) Chloride-Promoted Thiocyanation of Indoles thieme-connect.de

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | Indole | 3 | 90 |

| 2 | 2-Methylindole | 3 | 92 |

| 3 | 5-Methoxyindole | 3.5 | 88 |

| 4 | N-Methylindole | 4 | 85 |

Manganese(III) acetate, Mn(OAc)₃, is another effective reagent for promoting the C-3 thiocyanation of indoles. researchgate.netrhhz.net This method operates through a free-radical mechanism. researchgate.netorientjchem.org Mn(OAc)₃ is known to be a versatile single-electron oxidant in organic synthesis, capable of initiating a variety of radical reactions under mild conditions. rsc.org In the context of thiocyanation, Mn(OAc)₃ mediates the reaction between indoles and a thiocyanate source, leading to the regioselective formation of 3-thiocyanatoindoles. researchgate.netrhhz.net The reaction conditions are generally mild, and the method is tolerant of various functional groups on the indole ring. orientjchem.orgscispace.com

Table 2: Manganese(III) Acetate-Mediated Thiocyanation of Indoles rhhz.net

| Entry | Substrate | Solvent | Yield (%) |

| 1 | Indole | Dichloromethane | 85 |

| 2 | 2-Methylindole | Dichloromethane | 82 |

| 3 | 5-Nitroindole | Dichloromethane | 78 |

Ceric ammonium nitrate (B79036) (CAN) is a powerful and convenient single-electron oxidant widely used for various synthetic transformations, including carbon-heteroatom bond formation. scispace.com It has been successfully applied to the thiocyanation of indoles and other electron-rich aromatic systems. scispace.comsapub.orgacs.org The reaction involves treating the indole substrate with ammonium thiocyanate in the presence of CAN, typically in a solvent like acetonitrile (B52724) at cool temperatures. scispace.com This method provides the desired 3-thiocyanatoindoles in good to excellent yields. scispace.com Mechanistically, the reaction is thought to involve the oxidation of the thiocyanate anion by CAN to generate a thiocyanate radical, which then attacks the indole ring. scispace.com

Table 3: Ceric Ammonium Nitrate (CAN) Mediated Thiocyanation of Indoles scispace.com

| Entry | Substrate | Solvent | Yield (%) |

| 1 | Indole | Acetonitrile | 85 |

| 2 | 2-Methylindole | Acetonitrile | 82 |

| 3 | 5-Methoxyindole | Acetonitrile | 80 |

| 4 | 5-Nitroindole | Acetonitrile | 78 |

Hypervalent iodine reagents have emerged as mild and highly selective oxidants in modern organic synthesis. arkat-usa.org Among these, o-iodoxybenzoic acid (IBX) is a versatile and novel oxidant for the electrophilic thiocyanation of indoles, pyrroles, and arylamines. researchgate.netjchemlett.comdntb.gov.ua The direct thiocyanation of indoles with ammonium thiocyanate can be achieved using IBX under mild and neutral conditions, producing 3-thiocyanatoindoles in excellent yields and with high regioselectivity. researchgate.netjchemlett.comjchemlett.com This method, typically carried out in a solvent like acetonitrile, is noted for improving reaction times and yields compared to other systems. jchemlett.com The use of hypervalent iodine reagents can also be extended to solvent-free conditions, for example, by grinding the reactants together, which represents an efficient and environmentally friendly approach. researchgate.net

Table 4: IBX-Mediated Thiocyanation of Indoles jchemlett.comjchemlett.com

| Entry | Substrate | Solvent | Time (min) | Yield (%) |

| 1 | Indole | Acetonitrile | 10 | 94 |

| 2 | 2-Methylindole | Acetonitrile | 15 | 92 |

| 3 | 5-Methoxyindole | Acetonitrile | 10 | 90 |

| 4 | N-Methylindole | Acetonitrile | 20 | 88 |

| 5 | 5-Nitroindole | Acetonitrile | 30 | 85 |

Electrophilic Thiocyanation Strategies

Manganese(III) Acetate Mediated Approaches

Oxidant-Mediated Thiocyanation (e.g., Oxone, H2O2)

The direct thiocyanation of indoles can be effectively achieved using a thiocyanate salt in the presence of an oxidizing agent. These reactions often proceed under mild conditions and offer good yields. Common oxidants employed for this transformation include Oxone (potassium peroxymonosulfate) and hydrogen peroxide (H2O2).

A green and efficient method for the regioselective thiocyanation of indoles utilizes a cross-linked poly(4-vinylpyridine) supported thiocyanate ion ([P4-VP]SCN) in conjunction with Oxone as a mild and environmentally friendly oxidant. tandfonline.com This heterogeneous system allows for the transformation of various indoles into their corresponding 3-thiocyanato derivatives in high to excellent yields and with short reaction times. tandfonline.com The polymeric reagent can also be regenerated and reused, adding to the sustainability of the protocol. tandfonline.com Direct oxidative thiocyanation of C-H bonds has also been achieved using thiocyanate salts with oxidants like Oxone. scispace.com

Hydrogen peroxide (H2O2) serves as another mild and green oxidant for the thiocyanation of indoles. It is often used in catalytic systems. For instance, in combination with silica (B1680970) boron sulfonic acid (SBSA) and potassium thiocyanate (KSCN) in water, H2O2 facilitates the highly efficient and regioselective thiocyanation of indoles. sapub.orgresearchgate.net Similarly, a system comprising nanomagnetic Fe3O4 as a reusable catalyst, ammonium thiocyanate (NH4SCN), and H2O2 has been shown to be effective for this transformation. rhhz.net The CeBr3/H2O2 system also generates reactive species that react with NH4SCN to effectively thiocyanate indoles. researchgate.net

Table 1: Oxidant-Mediated Thiocyanation of Indole

| Oxidant | Catalyst/Reagent | Thiocyanate Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxone | [P4-VP]SCN | [P4-VP]SCN | Not Specified | High to Excellent | tandfonline.com |

| H2O2 | Silica Boron Sulfonic Acid (SBSA) | KSCN | Water | Good to Excellent | sapub.org |

| H2O2 | Nanomagnetic Fe3O4 | NH4SCN | Not Specified | Good | rhhz.net |

| H2O2 | CeBr3 | NH4SCN | Not Specified | Good to Excellent | researchgate.net |

Organocatalytic Thiocyanation

Organocatalysis presents an attractive, metal-free approach to the synthesis of 3-thiocyanatoindoles. These methods often utilize readily available and environmentally benign catalysts.

Phthalic Acid Catalysis

Phthalic acid has been demonstrated to be an effective organocatalyst for the regioselective thiocyanation of indoles. sci-hub.se The reaction proceeds smoothly at room temperature using potassium thiocyanate (KSCN) as the thiocyanate source and 30% hydrogen peroxide (H2O2) as the oxidant. sci-hub.se A mixture of water and ethanol (B145695) (1:4) was found to be the optimal solvent system. sci-hub.se This method offers several advantages, including mild reaction conditions, simple work-up procedures, and the use of a low-cost, commercially available catalyst, yielding the desired products in excellent yields (73-91%). sci-hub.se

Silica Boron Sulfonic Acid (SBSA) Catalysis

Silica boron sulfonic acid (SBSA) has emerged as a novel and efficient heterogeneous catalyst for the green thiocyanation of aromatic and heteroaromatic compounds. sapub.orgtandfonline.com In this protocol, indoles are treated with potassium thiocyanate (KSCN) in the presence of a catalytic amount of SBSA and hydrogen peroxide (H2O2) as a mild oxidant. sapub.orgresearchgate.net The reaction is typically carried out in water, highlighting its environmental benefits. sapub.org This method provides the corresponding 3-thiocyanatoindoles with high regioselectivity and in good to excellent yields. sapub.org The advantages of this procedure include short reaction times, low cost of reagents, and mild reaction conditions. sapub.org

Table 2: Organocatalytic Thiocyanation of Indole

| Catalyst | Thiocyanate Source | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phthalic Acid | KSCN | H2O2 | H2O:EtOH (1:4) | 73-91 | sci-hub.se |

| Silica Boron Sulfonic Acid (SBSA) | KSCN | H2O2 | Water | High | sapub.orgresearchgate.net |

Mechanochemical and Solvent-Free Thiocyanation Protocols

Mechanochemical methods, which involve inducing chemical reactions through mechanical force, offer a sustainable and efficient alternative to traditional solvent-based syntheses. These protocols often proceed rapidly and with minimal waste generation.

Grinding-Based Methods

An efficient, solvent-free method for the thiocyanation of indoles has been developed using grinding techniques. researchgate.net In one approach, indoles are ground with ammonium thiocyanate and hypervalent iodine reagents, leading to the rapid formation of 3-thiocyanatoindoles in good yields (75-86%). researchgate.net Another grinding-based method, specifically ball-milling, utilizes ammonium persulfate and ammonium thiocyanate with silica as a grinding auxiliary. researchgate.net This approach is applicable to a wide variety of substrates, including indole, affording the corresponding aryl thiocyanates in moderate to excellent yields. researchgate.net A grindstone technique using iodine monochloride or potassium metaperiodate with potassium bisulfate and ammonium thiocyanate has also been reported to be highly efficient. rasayanjournal.co.in

Sodium Monobromoisocyanurate (SMBI) Systems

Sodium monobromoisocyanurate (SMBI) has been identified as a new and efficient catalyst for the direct synthesis of aryl thiocyanates. semanticscholar.orgresearchgate.net The thiocyanation of indoles is carried out using ammonium thiocyanate in methanol (B129727) at 50 °C. semanticscholar.org This method is highly efficient, with the reaction going to completion within a few hours to yield this compound in high yields (80-90%). semanticscholar.orglac-bac.gc.ca The key advantages of this protocol include mild reaction conditions, the economic viability of the catalyst, and straightforward product isolation. semanticscholar.org

Table 3: Mechanochemical and Solvent-Free Thiocyanation of Indole

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Grinding | NH4SCN, Hypervalent iodine reagents | Solvent-free | 75-86 | researchgate.net |

| Ball-Milling | NH4SCN, Ammonium persulfate, Silica | Solvent-free | Moderate to Excellent | researchgate.net |

| Grindstone | NH4SCN, ICl/KHSO4 or KIO4/KHSO4 | Acetonitrile | Good to Excellent | rasayanjournal.co.in |

| SMBI Catalysis | NH4SCN, SMBI | Methanol, 50 °C | 80-90 | semanticscholar.orglac-bac.gc.ca |

Photoinduced C-H Thiocyanation

Visible-light-induced photoredox catalysis has emerged as a powerful and environmentally friendly method for the C-3 thiocyanation of indoles. tandfonline.com This approach often utilizes a photocatalyst, an inexpensive thiocyanate source like ammonium thiocyanate (NH4SCN), and an oxidant, frequently atmospheric oxygen, under mild reaction conditions. tandfonline.comjchemlett.com

Several types of photocatalysts have been successfully employed. Porphyrins, for instance, have been used to catalyze the electrophilic C-H thiocyanation of indoles under visible light, yielding a range of this compound products in moderate to good yields. tandfonline.com Similarly, organic dyes such as Rose Bengal and eosin (B541160) Y are effective metal-free photocatalysts for this transformation. jchemlett.com The reaction mechanism generally begins with the photo-excitation of the catalyst by visible light. jchemlett.com The excited photocatalyst then interacts with the thiocyanate anion (SCN⁻) to generate a thiocyanate radical (•SCN). jchemlett.com This radical then undergoes an electrophilic addition to the electron-rich C-3 position of the indole ring, leading to an intermediate that, after oxidation and deprotonation, yields the final this compound product. jchemlett.com The photocatalytic cycle is completed by the oxidation of the reduced photocatalyst by an oxidant like molecular oxygen. jchemlett.com

Researchers have also developed methods that are free of both exogenous photocatalysts and metals. researchgate.net In some cases, visible light itself can induce an electron transfer from the electron-rich indole to oxygen, creating an indole radical cation and a superoxide (B77818) radical anion, which then facilitates the thiocyanation reaction. researchgate.netrsc.org This highlights a green and sustainable pathway for synthesizing these valuable compounds. tandfonline.comrsc.org

Regioselectivity in 3-Position Thiocyanation of Indole

The functionalization of the indole ring presents a challenge in controlling regioselectivity due to the presence of multiple reactive C-H bonds. nih.gov However, for electrophilic substitution reactions like thiocyanation, there is a strong and inherent preference for the C-3 position.

The regioselectivity of indole functionalization is primarily governed by electronic factors. The indole ring system consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The pyrrole moiety is highly electron-rich, and within this ring, the C-3 position possesses the highest electron density and nucleophilicity, making it the most susceptible site for electrophilic attack. nih.govrsc.org This inherent electronic bias is the principal reason for the preferential C-3 thiocyanation of the indole scaffold. jchemlett.com

The nature of substituents on the indole ring can further influence reactivity, though the C-3 selectivity is often maintained.

Electron-withdrawing groups (EWGs), such as bromo (Br), chloro (Cl), or nitro (NO₂), decrease the nucleophilicity of the indole ring. jchemlett.comsapub.org While indoles with weakly deactivating groups like halogens still undergo C-3 thiocyanation effectively, those with strong EWGs like a nitro group may show reduced reactivity or fail to react under certain conditions. jchemlett.comthieme-connect.com

In some advanced synthetic strategies, directing groups can be installed on the indole nitrogen to steer functionalization to other positions like C-2 or C-7, but for direct thiocyanation of unsubstituted or benzene-ring-substituted indoles, C-3 remains the favored position. acs.org

The efficiency of C-3 thiocyanation of indole varies significantly depending on the chosen synthetic method, including the catalyst, oxidant, and reaction conditions. A wide array of methods has been developed, ranging from those using metal catalysts and strong oxidants to greener, metal-free, and light-induced protocols.

For instance, methods employing oxidants like o-iodoxybenzoic acid (IBX) or ceric ammonium nitrate (CAN) with ammonium thiocyanate can produce this compound in excellent yields, often exceeding 90%. thieme-connect.com Systems using ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂) with catalysts also demonstrate high efficiency. rhhz.netthieme-connect.de Visible-light-mediated methods, prized for their mild conditions, provide moderate to good yields, typically in the range of 31-73%, depending on the specific photocatalyst and indole substrate used. tandfonline.com The choice of solvent can also play a role, with acetonitrile and methanol being commonly used. jchemlett.comrhhz.net

| Catalyst/Promoter | Oxidant | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Porphyrin | Air (O₂) | Acetonitrile | 24 h | 73 | tandfonline.com |

| Rose Bengal | Air (O₂) | Acetonitrile | 12 h | 92 | jchemlett.com |

| IBX | - | Acetonitrile | 10 min | 92 | thieme-connect.com |

| FeCl₃ | - | Dichloromethane | 4 h | 89 | thieme-connect.de |

| nano-Fe₃O₄ | H₂O₂ | Acetonitrile | 10 min | 98 | rhhz.net |

| Boron Sulfonic Acid | H₂O₂ | Water | 10 min | 96 | researchgate.net |

| Selectfluor™ | - | Acetonitrile | 9-15 min | Excellent | jchemlett.com |

| Iodic Acid (HIO₃) | - | Chloroform | - | High | jchemlett.com |

Factors Influencing Regioselective Functionalization

Synthesis of Substituted this compound Variants (e.g., 5-Bromo-3-thiocyanatoindole)

The synthetic methodologies for thiocyanation are generally applicable to indole substrates bearing various substituents, allowing for the creation of a library of this compound variants. The synthesis of 5-bromo-3-thiocyanatoindole is a representative example that has been achieved through several different protocols.

The presence of a bromine atom at the C-5 position, an electron-withdrawing group, makes the indole ring less nucleophilic compared to the unsubstituted parent compound. sapub.org Consequently, the reaction conditions might require slight adjustments, or longer reaction times may be necessary to achieve good yields. sapub.orgresearchgate.net

For example, the reaction of 5-bromoindole (B119039) with potassium thiocyanate using boron sulfonic acid as a catalyst and hydrogen peroxide as an oxidant in water afforded 5-bromo-3-thiocyanatoindole in good yield, although it required a longer reaction time compared to electron-rich indoles. sapub.orgresearchgate.net Another effective method involves using o-iodoxybenzoic acid (IBX) as an oxidant in acetonitrile, which successfully converts 5-bromo-1H-indole to the desired 5-bromo-3-thiocyanatoindole derivative. thieme-connect.com Visible-light-induced methods using porphyrin as a photocatalyst have also been shown to be effective for the synthesis of this and other halo-substituted variants. tandfonline.com

| Starting Material | Product | Method/Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromoindole | 5-Bromo-3-thiocyanatoindole | IBX, NH₄SCN, Acetonitrile | 90 | thieme-connect.com |

| 5-Bromoindole | 5-Bromo-3-thiocyanatoindole | Boron Sulfonic Acid, KSCN, H₂O₂ | 85 | sapub.orgresearchgate.net |

| 5-Bromoindole | 5-Bromo-3-thiocyanatoindole | Porphyrin, NH₄SCN, Visible Light, Air | 62 | tandfonline.com |

| 5-Methoxyindole | 5-Methoxy-3-thiocyanatoindole | IBX, NH₄SCN, Acetonitrile | 94 | thieme-connect.com |

| 5-Nitroindole | 5-Nitro-3-thiocyanatoindole | IBX, NH₄SCN, Acetonitrile | 88 | thieme-connect.com |

Synthetic Transformations and Utility of 3 Thiocyanatoindole As a Building Block

Construction of Complex Heterocyclic Systems

3-Thiocyanatoindole is an excellent precursor for the synthesis of intricate heterocyclic architectures, primarily through cycloaddition reactions where the cyano group of the thiocyanate (B1210189) moiety participates as a key reactive partner.

Ruthenium-Catalyzed Cycloaddition Reactions

Transition-metal-catalyzed reactions, particularly those involving ruthenium, have proven highly effective for constructing fused and linked heterocyclic systems. The [2+2+2] cycloaddition reaction, which involves the coupling of two alkyne units and one nitrile unit, is a powerful, atom-economical method for synthesizing substituted pyridines. organic-chemistry.orgthieme-connect.com In this context, the nitrile component of the this compound molecule is harnessed to build novel 3-(2-thiopyridyl)indole structures. organic-chemistry.orgorganic-chemistry.org

A highly efficient protocol has been developed for the synthesis of 3-(2-thiopyridyl)indoles through the ruthenium(II)-catalyzed [2+2+2] cycloaddition of various α,ω-diynes with 3-thiocyanatoindoles. organic-chemistry.orgorganic-chemistry.org This atom-economical methodology provides access to a variety of 3-(2-thiopyridyl)indole derivatives in good to excellent yields under mild reaction conditions. organic-chemistry.org The reaction involves the coupling of a diyne and the C≡N triple bond of the thiocyanate group, leading directly to the formation of a pyridine (B92270) ring attached to the indole (B1671886) C3-position via a sulfur bridge. organic-chemistry.org This transformation is notable for its broad substrate scope, accommodating various substituents on both the indole ring and the diyne partner.

Table 1: Ruthenium-Catalyzed Synthesis of 3-(2-Thiopyridyl)indoles

| This compound | α,ω-Diyne | Product | Yield (%) |

|---|---|---|---|

| 1-Methyl-3-thiocyanatoindole | TsN(CH₂C≡CH)₂ | 1-Methyl-3-((4-tosyl-2,3-dihydropyrido[3,2-b]indol-2-yl)thio)indole | 90% |

| This compound | TsN(CH₂C≡CH)₂ | 3-((4-Tosyl-2,3-dihydropyrido[3,2-b]indol-2-yl)thio)indole | 85% |

| 5-Bromo-3-thiocyanatoindole | TsN(CH₂C≡CH)₂ | 5-Bromo-3-((4-tosyl-2,3-dihydropyrido[3,2-b]indol-2-yl)thio)indole | 88% |

| 1-Methyl-3-thiocyanatoindole | C(COOEt)₂(CH₂C≡CH)₂ | Diethyl 2-((1-methylindol-3-yl)thio)-3,4-dihydro-2H-pyrido[3,2-b]indole-2,2(1H)-dicarboxylate | 82% |

| This compound | C(COOEt)₂(CH₂C≡CH)₂ | Diethyl 2-((indol-3-yl)thio)-3,4-dihydro-2H-pyrido[3,2-b]indole-2,2(1H)-dicarboxylate | 80% |

| 5-Bromo-3-thiocyanatoindole | C(COOEt)₂(CH₂C≡CH)₂ | Diethyl 2-((5-bromoindol-3-yl)thio)-3,4-dihydro-2H-pyrido[3,2-b]indole-2,2(1H)-dicarboxylate | 84% |

Data sourced from Chowdhury & Goswami, 2017. organic-chemistry.org

The success of the [2+2+2] cycloaddition is highly dependent on the choice of catalyst and reaction conditions. organic-chemistry.orgnih.gov An investigation into various catalytic systems revealed that chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), denoted as [Cp*RuCl(COD)], is a particularly effective catalyst for this transformation. organic-chemistry.org The study explored different ruthenium complexes, solvents, and temperatures to optimize the reaction yield.

Initial attempts using catalysts like hydrated ruthenium(III) chloride (RuCl₃·nH₂O) under solvent-free conditions, even at high temperatures, failed to produce the desired cycloadduct. organic-chemistry.org In contrast, Grubbs' second-generation catalyst provided the product in a moderate yield. The most efficient system was found to be [CpRuCl(COD)] in ethanol (B145695) at room temperature, which afforded excellent yields with a relatively low catalyst loading. organic-chemistry.org This highlights the superior performance of the [CpRuCl(COD)] complex under mild, open-flask conditions. organic-chemistry.org

Table 2: Optimization of Reaction Conditions for Cycloaddition

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| RuCl₃·nH₂O (3) | None | 110 | 24 | 0 |

| Grubbs II (3) | None | 110 | 12 | 45 |

| [Cp*RuCl(COD)] (3) | None | 110 | 0.5 | 85 |

| [Cp*RuCl(COD)] (3) | Ethanol | RT | 0.16 | 90 |

| [Cp*RuCl(COD)] (1) | Ethanol | RT | 0.5 | 82 |

Reaction between 1-methyl-3-thiocyanatoindole and TsN(CH₂C≡CH)₂. RT = Room Temperature. Data sourced from Chowdhury & Goswami, 2017. organic-chemistry.org

[2+2+2] Cycloaddition with α,ω-Diynes for 3-(2-Thiopyridyl)indoles

Derivatization to Sulfur-Containing Indole Analogs

Beyond cycloaddition reactions, the thiocyanate group of this compound is a functional handle for accessing other classes of sulfur-containing heterocyclic derivatives. These transformations expand the synthetic utility of this compound as a versatile intermediate.

The synthesis of aziridine (B145994) derivatives containing a thiocyanate group represents a valuable transformation in heterocyclic chemistry. rsc.orgrsc.org While a direct conversion from this compound is not explicitly detailed, the formation of thiocyanate-based aziridines from related precursors provides a blueprint for potential derivatization. Theoretical calculations on the mechanism for substituting a chloride with a thiocyanate in 2-(chloromethyl)aziridine derivatives have been conducted. rsc.orgrsc.org These computations indicate that the reaction proceeds effectively, suggesting that similar nucleophilic substitution pathways could be envisioned for appropriately functionalized indole precursors to generate novel thiocyanate-bearing aziridinyl-indoles.

The conversion of organic thiocyanates into 5-substituted-1H-tetrazoles is a well-established synthetic route. organic-chemistry.orgthieme-connect.com This reaction, typically a [3+2] cycloaddition between the thiocyanate and an azide (B81097) source, can be applied to this compound to furnish 3-(1H-tetrazol-5-ylthio)indole derivatives. researchgate.net An improved protocol utilizes zinc(II) chloride as a catalyst with sodium azide in an alcohol solvent such as isopropanol. organic-chemistry.org This method is noted for its mild conditions, short reaction times, and high yields for a wide range of thiocyanate substrates. organic-chemistry.orgorganic-chemistry.org The reaction mechanism is believed to involve the zinc-catalyzed formation of an intermediate that readily reacts with sodium azide to form the tetrazole ring. organic-chemistry.org This provides a direct and efficient pathway to convert the thiocyanate functionality of this compound into a biologically relevant tetrazole ring system. nih.gov

Formation of Thiocyanate-Based Aziridine Derivatives

Role as a Versatile Synthetic Intermediate

The thiocyanate group at the C3 position of the indole ring makes this compound a highly valuable and versatile building block in organic synthesis. Its unique reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures and novel heterocyclic systems. This versatility has established this compound as a key intermediate for chemists aiming to develop new pharmaceuticals, agrochemicals, and functional materials. e-journals.in

Precursor for Advanced Organic Molecules

This compound serves as a crucial starting point for the synthesis of a variety of advanced organic molecules, particularly those containing sulfur. The thiocyanate moiety (-SCN) is an excellent electrophilic handle and can be readily converted into other sulfur-containing functional groups. e-journals.in This transformative potential allows for the creation of diverse molecular libraries from a single, accessible precursor.

One of the most significant applications of this compound is its role as a precursor to 3-indolylthiols. These thiols are important intermediates in their own right and have been investigated for a range of biological activities, including anti-allergy, anti-angina, and HIV-treating properties. e-journals.in The conversion is typically achieved through reduction of the thiocyanate group.

Furthermore, the thiocyanate group can be transformed into sulfides and thioesters. e-journals.inrhhz.net These transformations are fundamental in synthetic organic chemistry for building complex molecules. For instance, the reaction of this compound with various nucleophiles can lead to the formation of new carbon-sulfur bonds, introducing diverse substituents at the C3 position of the indole core. Organothiocyanates, in general, are recognized as valuable synthetic intermediates that can be readily converted into a wide array of organosulfur compounds. mdpi.com

The utility of this compound extends to the synthesis of more complex heterocyclic systems. Research has shown its use in cycloaddition reactions to create fused or spiro-heterocycles. sci-hub.se A notable example is the reaction with certain partners to form 3-(2-aminothiazol-4-yl)indoles, which are scaffolds of interest in medicinal chemistry. e-journals.innih.gov This highlights the role of this compound not just as a source of a functionalized indole, but as a key component in constructing entirely new ring systems appended to the indole core.

Table 1: Transformations of this compound into Advanced Molecules

| Transformation Product | Description of Transformation | Potential Application/Significance | Reference |

|---|---|---|---|

| 3-Indolylthiols | Reduction of the thiocyanate group. | Intermediates for bioactive compounds (anti-allergy, HIV-treating). | e-journals.in |

| Aryl Alkyl Sulfides | Reaction with alkylating agents. | Builds diverse organosulfur molecules. | rhhz.net |

| Aryl Thioesters | Conversion via reaction with acylating agents or hydrolysis followed by esterification. | Versatile intermediates in organic synthesis. | e-journals.inrhhz.net |

| 3-(2-Aminothiazol-4-yl)indoles | Cycloaddition reaction with appropriate synthetic partners. | Synthesis of complex, biologically relevant heterocyclic systems. | e-journals.insci-hub.se |

Functionalization Strategies for Novel Indole Scaffolds

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. sioc-journal.cnorganic-chemistry.org Consequently, developing strategies to functionalize the indole ring at various positions is a major focus of synthetic chemistry. This compound provides a unique platform for such functionalization, particularly at the electron-rich C3 position.

The thiocyanation of indoles is an effective method for introducing a versatile functional group that serves as a linchpin for subsequent modifications. e-journals.in The presence of the thiocyanate group activates the indole core for a range of further reactions, allowing for the creation of novel indole scaffolds that would be difficult to access through other means. sioc-journal.cn

Strategies for functionalization often involve leveraging the thiocyanate group as either a leaving group or as a reactive handle for cyclization reactions. For example, tandem reactions have been developed where an initial thiocyanation is followed by an intramolecular cyclization, providing rapid access to complex, polycyclic indole derivatives. dntb.gov.ua This approach is highly efficient, as it allows for the construction of multiple bonds and rings in a single synthetic sequence.

Another key strategy involves the transformation of the thiocyanate group to introduce different functionalities. As mentioned previously, its conversion to a thiol opens up pathways for S-alkylation, S-arylation, and disulfide formation, significantly diversifying the substituents at the C3 position. These functionalization strategies are crucial for exploring the structure-activity relationships of indole-based compounds in drug discovery programs. sioc-journal.cn The development of new catalytic methods continues to expand the toolkit available for modifying this compound, enabling the synthesis of increasingly complex and functionally diverse indole derivatives. organic-chemistry.org

Table 2: Functionalization Strategies Utilizing this compound

| Strategy | Description | Synthetic Outcome | Reference |

|---|---|---|---|

| Tandem Thiocyanation/Cyclization | An initial electrophilic thiocyanation of an indole precursor is followed by an intramolecular cyclization reaction. | Rapid construction of polycyclic indole derivatives. | dntb.gov.ua |

| Nucleophilic Substitution | The thiocyanate group is displaced by various nucleophiles. | Introduction of a wide range of substituents at the C3 position. | e-journals.in |

| Reductive Conversion to Thiol | The -SCN group is reduced to a thiol (-SH) group. | Creates a nucleophilic handle for subsequent S-alkylation or S-arylation. | e-journals.in |

| Cycloaddition Reactions | The thiocyanate acts as a component in building a new heterocyclic ring fused or attached to the indole. | Formation of novel and complex heterocyclic scaffolds like thiazolyl-indoles. | sci-hub.se |

Spectroscopic Characterization Techniques for 3 Thiocyanatoindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy is instrumental in identifying the number, type, and connectivity of protons in a molecule. For 3-thiocyanatoindole derivatives, the ¹H NMR spectrum typically displays signals corresponding to the protons of the indole (B1671886) ring and any substituents.

In the case of the parent this compound, the aromatic protons of the indole backbone generally appear in the range of δ 7.13-7.64 ppm. rsc.org The proton at the C2 position of the indole ring often presents as a distinct signal, for instance, a triplet at δ 7.64 Hz. rsc.org The NH proton of the indole ring is also a key feature, typically observed as a broad singlet at a downfield chemical shift, such as δ 9.22 ppm. rsc.org

For substituted derivatives, the chemical shifts and coupling patterns of the aromatic protons can provide valuable information about the position and nature of the substituents. For example, in 2-methyl-3-thiocyanatoindole, the aromatic protons appear as a multiplet between δ 7.03-7.19 ppm, with an additional doublet at δ 7.53 ppm, while the methyl protons at the C2 position show a singlet at δ 2.35 ppm. rsc.org The NH proton in this derivative is observed at δ 9.43 ppm. rsc.org In N-methyl-3-thiocyanatoindole, the N-methyl protons appear as a singlet at δ 3.72 ppm, and the aromatic protons are observed as a multiplet in the range of δ 7.25-7.71 ppm. rsc.org

Table 1: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| This compound rsc.org | CDCl₃ | Aromatic | 7.13-7.25 | m |

| H-2 | 7.64 | t | ||

| NH | 9.22 | s | ||

| 2-Methyl-3-thiocyanatoindole rsc.org | CDCl₃ | Aromatic | 7.03-7.19 | m |

| Aromatic | 7.53 | d | ||

| CH₃ | 2.35 | s | ||

| NH | 9.43 | s | ||

| N-Methyl-3-thiocyanatoindole rsc.org | CDCl₃ | Aromatic | 7.25-7.71 | m |

| N-CH₃ | 3.72 | s |

d: doublet, m: multiplet, s: singlet, t: triplet

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environment.

In the ¹³C NMR spectrum of this compound, the carbon atom of the thiocyanate (B1210189) group (SCN) is a key diagnostic signal, typically appearing around δ 110-112 ppm. The carbons of the indole ring resonate in the aromatic region, generally between δ 91.0 and δ 136.5 ppm. rsc.org For instance, the C3 carbon, to which the thiocyanato group is attached, is observed at a distinct upfield position, around δ 91.0 ppm. rsc.org

Substituents on the indole ring influence the chemical shifts of the carbon atoms. In 2-methyl-3-thiocyanatoindole, the C3 carbon appears at δ 88.0 ppm, and the methyl carbon resonates at δ 13.9 ppm. rsc.org For N-methyl-3-thiocyanatoindole, the C3 carbon is found at δ 110.7 ppm, and the N-methyl carbon appears at δ 33.7 ppm. rsc.org

Table 2: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| This compound rsc.org | CDCl₃ | C-3 | 91.0 |

| Aromatic C | 112.4, 118.5, 121.7, 124.0, 127.6, 131.5, 136.5 | ||

| 2-Methyl-3-thiocyanatoindole rsc.org | CDCl₃ | C-3 | 88.0 |

| CH₃ | 13.9 | ||

| Aromatic C | 11.35, 117.9, 121.2, 122.6, 128.7, 135.3, 142.4 | ||

| N-Methyl-3-thiocyanatoindole rsc.org | CDCl₃ | C-3 | 110.7 |

| N-CH₃ | 33.7 | ||

| Aromatic C | 110.7, 112.1, 118.5, 120.9, 123.0, 128.7, 134.9, 136.7 |

Proton Nuclear Magnetic Resonance (1H NMR)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying functional groups within a molecule. rtilab.com This is achieved by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org

A key diagnostic feature in the IR spectrum of this compound derivatives is the characteristic stretching vibration of the thiocyanate (C≡N) group. This sharp and intense absorption band typically appears in the range of 2150-2160 cm⁻¹. rsc.org The N-H stretching vibration of the indole ring is also prominent, usually observed as a broad band around 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically found around 3100-3000 cm⁻¹. wikipedia.org

For example, in a study synthesizing various 3-substituted indole derivatives, the FT-IR spectra were recorded to confirm the presence of key functional groups. rsc.org In another instance, the thiocyanation of indole precursors was monitored, and the IR spectrum was used to detect the thiocyanate stretching vibration at approximately 2150 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Thiocyanate (SCN) | C≡N Stretch | 2150 - 2160 rsc.org |

| Indole N-H | N-H Stretch | 3400 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 wikipedia.org |

| Aromatic C=C | C=C Stretch | 1450 - 1600 wikipedia.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. scirp.org Techniques such as high-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.

For this compound derivatives, mass spectrometry is used to confirm the molecular weight and elemental composition. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is a key piece of data. For example, the calculated m/z for the [M+H]⁺ ion of 3-thiocyanato-1H-indole-6-carboxylic acid (C₁₀H₇N₂O₂S) is 231.0235, which can be confirmed by HRMS. The fragmentation patterns observed in the mass spectrum can also help to elucidate the structure of the molecule. scirp.org

Different ionization techniques can be employed, such as electron impact (EI) or electrospray ionization (ESI), depending on the nature of the compound and the desired information. scirp.orgmdpi.com

Table 4: Mass Spectrometry Data for a Representative this compound Derivative

| Compound | Ionization Mode | Ion | Calculated m/z |

|---|---|---|---|

| 3-Thiocyanato-1H-indole-6-carboxylic acid | HRMS (ESI) | [M+H]⁺ | 231.0235 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. nih.gov

The UV-Vis spectrum of indole and its derivatives typically shows characteristic absorption bands corresponding to π→π* transitions within the indole ring. srce.hr The position and intensity of these absorption maxima (λmax) can be influenced by the presence of substituents. For indole itself, absorption maxima are typically observed around 270-280 nm. acs.org

For 3-substituted indoles, the electronic transitions can be affected by the nature of the substituent. rsc.org The thiocyanato group can influence the electronic properties of the indole ring, leading to shifts in the absorption bands. UV-Vis spectroscopy can be used to study these effects and to characterize the electronic structure of the molecule. rsc.org In some cases, the absorption spectra of substituted indoles are recorded in different solvents to study solvatochromic effects, which can provide insights into the nature of the electronic transitions. rsc.org

Table 5: Typical UV-Vis Absorption Maxima for Indole Derivatives

| Compound | Solvent | λmax (nm) |

|---|---|---|

| Indole acs.org | Not specified | 270 |

| Fused BN indole II acs.org | Not specified | 292 |

| External BN indole I acs.org | Not specified | 282 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

The experimentally determined percentages of C, H, N, and S are compared with the calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and composition of the compound.

For example, for this compound (C₉H₆N₂S), the calculated elemental composition is C, 62.05%; H, 3.47%; N, 16.08%. rsc.org Experimental results from elemental analysis should closely match these values to confirm the identity of the compound. rsc.org Similarly, for 2-methyl-3-thiocyanatoindole (C₁₀H₈N₂S), the calculated values are C, 63.80%; H, 4.28%; N, 14.88%, and for N-methyl-3-thiocyanatoindole (C₁₀H₈N₂S), they are C, 63.80%; H, 4.28%; N, 14.88%. rsc.org

Table 6: Calculated Elemental Composition for Selected this compound Derivatives

| Compound | Molecular Formula | %C (Calculated) | %H (Calculated) | %N (Calculated) |

|---|---|---|---|---|

| This compound rsc.org | C₉H₆N₂S | 62.05 | 3.47 | 16.08 |

| 2-Methyl-3-thiocyanatoindole rsc.org | C₁₀H₈N₂S | 63.80 | 4.28 | 14.88 |

| N-Methyl-3-thiocyanatoindole rsc.org | C₁₀H₈N₂S | 63.80 | 4.28 | 14.88 |

X-ray Diffraction (XRD) for Structural Elucidation

X-ray Diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, single-crystal XRD analysis is the gold standard for unambiguously confirming molecular structures, determining stereochemistry, and understanding intermolecular interactions that govern the crystal packing. This method involves irradiating a single crystal of the compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the precise locations of the atoms can be determined.

The structural elucidation of these compounds is critical for understanding their chemical reactivity and potential applications. The data obtained from XRD, including bond lengths, bond angles, torsion angles, crystal system, and space group, provide a complete and precise picture of the molecule's solid-state conformation.

Research has demonstrated the successful application of single-crystal XRD to confirm the structures of various this compound derivatives. In a notable study focusing on the regioselective thiocyanation of indoles, the structure of the parent compound, 3-thiocyanato-1H-indole , was unequivocally confirmed by single-crystal X-ray diffraction. The corresponding crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2298988. jyu.fi

Furthermore, the structural characterization of more complex derivatives has been accomplished. For instance, the synthesis of novel heterocyclic systems incorporating the indole nucleus has relied on XRD for structural verification. In one such example, the crystal structure of 8-(1H-indol-2-yl)-5-(p-tolyl)- jyu.fimdpi.comtriazolo[3,4-b] jyu.firesearch-nexus.netthiadiazole , a complex derivative, was determined to validate its molecular architecture. mdpi.comresearchgate.net This analysis confirmed the connectivity of the fused ring system and provided insights into its supramolecular assembly. jyu.fimdpi.comresearchgate.net

In another study, the reaction of 3-thiocyanatoindoles with diynes to form 3-(2-thiopyridyl)indole derivatives was reported, with the structures of the products being confirmed by spectroscopic methods and, for selected examples, by single-crystal XRD analysis, with crystal structure data being made available in CIF file format. rsc.org

The table below summarizes key crystallographic data obtained from the X-ray diffraction analysis of selected this compound derivatives and related compounds.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|---|

| N-Thiocyanato-dibenzenesulfonimide | C₁₃H₁₀N₂O₄S₃ | Monoclinic | P2₁/c | a = 11.5057(16) Å b = 9.9709(14) Å c = 13.090(2) Å β = 105.100(4)° |

| 4-Methyl-3-thiocyanato-1H-indole | Detailed crystallographic data for this specific compound, including crystal system, space group, and unit cell dimensions, were noted as determined but not fully detailed in the available literature. | |||

| 8-(1H-indol-2-yl)-5-(p-tolyl)- jyu.fimdpi.comtriazolo[3,4-b] jyu.firesearch-nexus.netthiadiazole | C₁₇H₁₁N₅S | The successful X-ray single-crystal structure measurement confirmed the molecular and supramolecular structure of this derivative. mdpi.comresearchgate.net |

These structural studies are invaluable, providing precise data that underpins the rational design of new derivatives with specific properties. The detailed understanding of the molecular geometry and intermolecular forces, such as hydrogen bonding and π-π stacking, derived from XRD analysis, is crucial for developing a deeper comprehension of the structure-property relationships within this class of compounds.

Computational and Theoretical Studies of 3 Thiocyanatoindole

Elucidation of Reaction Mechanisms and Pathways

Computational methods are crucial for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of a given transformation.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it highly effective for studying reaction mechanisms. nih.govmdpi.comrsc.org DFT calculations have been applied to understand the synthesis of thiocyanated indoles and their subsequent participation in cycloaddition reactions.

Studies on the thiocyanation of indoles have used DFT to explore the reaction mechanism and regioselectivity. For instance, calculations can elucidate the steps involved in electrophilic thiocyanation, helping to understand why the substitution occurs preferentially at the C3 position of the indole (B1671886) ring. DFT has been used to study key intermediates in related syntheses, showing how certain radical intermediates can be stabilized through complexation, which influences the final product formation. researchgate.net

Furthermore, DFT is extensively used to analyze cycloaddition reactions involving the indole scaffold. maxapress.comrsc.org These reactions are powerful methods for constructing complex heterocyclic five-membered rings. maxapress.com Theoretical investigations of [3+2] cycloadditions, for example, analyze the different potential pathways, such as fused endo/exo approaches or bridged channels, to determine the kinetic and thermodynamic products. maxapress.commdpi.com DFT calculations on the [2+2+2] cycloaddition of diynes with 3-thiocyanatoindoles have been performed to understand the reaction pathway, which proceeds via a ruthenium catalyst to form complex carbazole (B46965) structures. sci-hub.se These studies confirm that such reactions are generally stepwise, often involving the formation of zwitterionic or diradical intermediates, rather than a concerted mechanism. pku.edu.cn

For cycloaddition reactions of indole derivatives, DFT calculations provide detailed energetic data. For example, in intramolecular [3+2] cycloadditions, the activation energies for different stereochemical pathways (e.g., fused-endo vs. fused-exo) can be calculated to predict which product will form fastest. maxapress.com One study on an intramolecular [3+2] cycloaddition of an indole derivative found the fused-endo pathway to be kinetically favored, which was consistent with experimental results. maxapress.com The calculations also show that such cycloaddition reactions are typically exothermic and exergonic, meaning they release energy and are spontaneous. maxapress.commdpi.com

In stepwise cycloaddition mechanisms, DFT can calculate the energy of each intermediate and transition state. For example, in a proposed [8+2] cycloaddition, the initial bond formation leads to a zwitterionic intermediate, which then undergoes ring closure. pku.edu.cn The activation free energy for the initial rate-determining step was calculated to be 21.7 kcal/mol. pku.edu.cn These energetic details are critical for optimizing reaction conditions and understanding why certain pathways are preferred over others.

Table 1: Example of Calculated Reaction Energetics for Cycloaddition Reactions

| Reaction Type | Pathway | Calculated Activation Free Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| [8+2] Cycloaddition of Dienylfuran | Stepwise (Zwitterionic Intermediate) | 21.7 | The initial C-C bond formation is the rate-determining step. pku.edu.cn |

| [4+2] followed by nih.govmdpi.com-Vinyl Shift | Stepwise | 16.6 | This pathway is more favorable than a direct concerted [8+2] reaction for certain substrates. pku.edu.cn |

| Intramolecular [3+2] Cycloaddition of Indole-nitrone | Fused-Endo | Not specified | This pathway was identified as the kinetically favored route. maxapress.com |

Density Functional Theory (DFT) Studies on Thiocyanation and Cycloadditions

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential computational techniques for predicting how a molecule like 3-thiocyanatoindole might interact with biological macromolecules, such as proteins and DNA. These methods are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to screen virtual libraries of compounds against protein targets known to be involved in diseases like cancer. For indole derivatives, tubulin and topoisomerase II are common targets. nih.govmdpi.com

Tubulin Interaction: Tubulin is the protein subunit of microtubules, which are critical for cell division. Many indole-based compounds act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site. nih.govfrontiersin.org Docking studies reveal that the indole scaffold fits into a hydrophobic pocket, while various substituents form key hydrogen bonds. nih.gov For example, docking of some indole derivatives showed hydrogen bond interactions with residues like CYSβ241, VALβ181, and ASPβ251 in the β-tubulin subunit. nih.gov Although specific docking studies for this compound were not found, the general binding mode of related indole derivatives suggests that the thiocyanate (B1210189) group at the C3 position would likely influence interactions within the binding pocket.

Topoisomerase II Interaction: Topoisomerase II (Topo II) is an enzyme that alters DNA topology and is a key target for anticancer drugs. mdpi.complos.org Inhibitors often function by intercalating into DNA and stabilizing the Topo II-DNA complex, leading to double-strand breaks and cell death. scienceforecastoa.comnih.gov Docking studies of various heterocyclic compounds, including indole derivatives, into the DNA-binding site of Topo II have been performed. These studies identify crucial hydrogen bonds and hydrophobic interactions with both the protein and DNA bases. scienceforecastoa.comresearchgate.net For instance, docking of some inhibitors revealed interactions with key amino acid residues and predicted strong binding affinities. scienceforecastoa.comnih.govresearchgate.net While no specific docking results for this compound with Topo II are available, these studies on related structures provide a framework for predicting its potential interactions.

Table 2: Summary of Molecular Docking Findings for Indole Derivatives with Tubulin and Topoisomerase II

| Target Protein | Indole Derivative Class | PDB Code | Key Interacting Residues | Typical Docking Score/Binding Energy |

|---|---|---|---|---|

| β-Tubulin | TMP-Indole Analogues | 1SA0 | CYSβ241, LEUβ248, METβ259 | Not specified |

| β-Tubulin | IMP-Indole Analogues | 4O2B | VALβ181, ASPβ251, LEUβ255 | Not specified |

| Topoisomerase II | Chalcone Substituted 9-Anilinoacridines | 1ZXM | Interactions with DNA bases | -5.88 to -7.50 (Glide Score) scienceforecastoa.com |

| Topoisomerase II | δ-Carboline Derivatives | Not specified | Not specified | High positive Libdock score nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.govmdpi.com An MD simulation calculates the forces between atoms and uses them to simulate their motion, generating a trajectory of the complex's behavior in a simulated physiological environment. rug.nlresearchgate.net

MD simulations are used to validate the results of molecular docking. nih.govfortunejournals.com A stable complex in an MD simulation is a good indicator of a viable binding mode. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone over time from its initial position. A stable, plateauing RMSD curve suggests the complex has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein.

For various indole derivatives complexed with targets like β-tubulin, MD simulations have confirmed the stability of the docked poses and the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation. frontiersin.orgnih.gov While no MD simulation studies have been published specifically for this compound, this technique would be a critical next step to validate any predicted binding modes from docking studies and to understand the dynamic nature of its interaction with targets like tubulin or topoisomerase II.

Molecular Docking for Biological Target Interaction Prediction (e.g., tubulin, topoisomerase II)

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of compounds with their biological activity. sci-hub.semdpi.com The fundamental principle is that the structural properties of a molecule determine its activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.govnih.gov

A QSAR model is built using a "training set" of compounds with known activities. Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that relates these descriptors to the activity. frontiersin.org The predictive power of the model is validated using a "test set" of compounds not included in the model's development. nih.govfrontiersin.org

QSAR studies have been performed on various classes of indole derivatives to design novel antioxidants and enzyme inhibitors. mdpi.comnih.gov For example, a 2D-QSAR model for 3-iodochromone derivatives as fungicides identified electronic and topological descriptors as major factors influencing activity. frontiersin.org The statistical quality of this model was high, with a correlation coefficient (r²) of 0.943 and a cross-validated coefficient (q²) of 0.911. frontiersin.org

Although no specific QSAR models focused on this compound were identified in the search results, this methodology represents a valuable approach for systematically designing more potent analogues. By synthesizing a series of this compound derivatives and measuring their activity against a target, a QSAR model could be developed to guide further optimization efforts.

Table 3: Examples of QSAR Models for Indole and Related Heterocyclic Derivatives

| Compound Class | Target Activity | Statistical Method | Key Descriptors | Model Quality (r² / q²) |

|---|---|---|---|---|

| 3-Iodochromone Derivatives | Fungicidal | MLR | DeltaEpsilonC, T_2_Cl_6, ZCompDipole frontiersin.org | 0.943 / 0.911 frontiersin.org |

| 1,2,3-Thiadiazole Thioacetanilides | HIV-RT Inhibition | MLR (2D) | Not specified | 0.97 / 0.94 nih.gov |

| 1,2,3-Thiadiazole Thioacetanilides | HIV-RT Inhibition | kNN-MFA (3D) | Hydrophobic and electrostatic fields | 0.97 / 0.89 nih.gov |

| Isatin and Indole Derivatives | SARS 3CLpro Inhibition | CORAL (Monte Carlo) | SMILES-based optimal descriptors | R² up to 0.93 (validation set) nih.gov |

Model Development and Descriptor Analysis

The development of Quantitative Structure-Activity Relationship (QSAR) models is a fundamental step in computational chemistry to predict the biological activity of chemical compounds. frontiersin.org This process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. toxicology.org For a molecule like this compound, these descriptors can be broadly categorized. toxicology.org

The process involves generating a set of descriptors for a series of related compounds and then using statistical methods to build a predictive model. frontiersin.org Software like DRAGON is commonly used to calculate a wide array of these descriptors from the molecular structure. researchgate.net The selection of the most relevant descriptors is a critical step, often achieved through algorithms that identify a subset of descriptors providing the most statistically significant correlation with the observed activity. nih.gov This subset is sometimes referred to as a "descriptor pharmacophore". nih.gov

Table 1: General Categories of Molecular Descriptors for QSAR Modeling

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional | Represent the basic molecular formula and constitution, independent of geometry or electronic structure. | Molecular weight, number of atoms, number of rings, number of sulfur atoms. |

| Topological | Describe the connectivity of atoms in the molecule, treating it as a graph. | Wiener index, Kier & Hall connectivity indices, Balaban index. |

| Geometrical (3D) | Depend on the three-dimensional coordinates of the atoms. | Molecular surface area, molecular volume, principal moments of inertia. |

| Electrostatic | Relate to the electronic properties and charge distribution within the molecule. | Partial charges on atoms, dipole moment, polarizability. |

| Quantum-Mechanical | Derived from quantum chemical calculations, reflecting electronic structure. | HOMO/LUMO energies, Mulliken atomic charges, total energy. |

Correlation with Observed Biological Activities

Once a robust set of molecular descriptors is established, the next step is to develop a mathematical model that correlates these descriptors with an observed biological activity. frontiersin.org This relationship allows for the prediction of activity for new or untested compounds. rsc.org For instance, QSAR studies have been performed on ionic liquids containing the thiocyanate anion to correlate their structural features with antimicrobial activity against Escherichia coli. mdpi.com In such a model, descriptors for the cation and the thiocyanate anion would be used to predict the EC50 value. mdpi.com

The correlation is typically established using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms such as Partial Least Squares (PLS) or k-Nearest Neighbors (k-NN). nih.gov The validity and predictive power of the resulting QSAR model are assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). nih.gov A high correlation would suggest that the selected descriptors effectively capture the structural features responsible for the biological activity. mdpi.com For this compound and its derivatives, this approach could be used to predict activities such as anticancer, antimicrobial, or enzyme inhibition potential by building a model based on an experimentally tested training set of molecules.

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonds define the fundamental reactivity and physical properties of a molecule. Theoretical calculations offer a powerful means to investigate these characteristics at a quantum level.

Investigation of Spectral Properties via Theoretical Calculations

Density Functional Theory (DFT) is a widely used computational method to predict the structural and spectral properties of molecules. ajol.info By optimizing the geometry of this compound at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), researchers can calculate vibrational frequencies and compare them with experimental Infrared (IR) and Raman spectra. scifiniti.com This comparison helps in the precise assignment of spectral bands to specific molecular vibrations, such as the characteristic stretching of the N-H bond in the indole ring and the unique S-C≡N stretch of the thiocyanate group.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). chemisgroup.us This method predicts the vertical transition energies and oscillator strengths, which correspond to the absorption maxima (λmax). ajol.info These calculations identify the molecular orbitals involved in the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), characterizing them as π-π* or n-π* transitions.

Table 2: Illustrative Comparison of Experimental vs. Theoretically Calculated Vibrational Frequencies for Key Functional Groups in an Indole-based Structure

| Vibrational Mode | Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Hypothetical Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) |

|---|---|---|---|

| N-H stretch | Indole NH | ~3400 | ~3410 |

| C-H stretch (aromatic) | Aromatic C-H | ~3100-3000 | ~3080 |

| S-C≡N stretch | Thiocyanate | ~2160-2140 | ~2155 |

| C=C stretch | Aromatic Ring | ~1600-1450 | ~1580 |

| C-N stretch | Indole C-N | ~1380-1260 | ~1350 |

Note: This table is illustrative, based on typical values and methodologies reported in the literature for similar compounds. scifiniti.com

Noncovalent Interactions (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

To understand the subtle forces that govern molecular assembly and recognition, advanced computational analyses like NCI and QTAIM are used.

The Non-Covalent Interactions (NCI) index is a method used to visualize and analyze weak interactions within and between molecules. rsc.org Based on the electron density (ρ) and its reduced density gradient (s), NCI analysis can identify and characterize hydrogen bonds, van der Waals interactions, and steric clashes. researchgate.net The results are often displayed as 3D plots where different colors represent different types of interactions (e.g., blue for strong hydrogen bonds, green for weak van der Waals forces, and red for repulsive steric interactions). researchgate.net For this compound, NCI analysis could reveal intramolecular interactions between the thiocyanate group and the indole ring, as well as intermolecular interactions, such as N-H···N hydrogen bonding or π-π stacking, in a dimer or crystal lattice. jussieu.fr

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds based on the topology of the electron density. researchgate.netnih.gov This analysis identifies bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) are used to classify the interaction as either a shared (covalent) or closed-shell (ionic, hydrogen bond) interaction. researchgate.net QTAIM can be used in conjunction with NCI to provide a comprehensive picture of all bonding and non-bonding interactions within the molecular system. researchgate.net

Analysis of Bond Degrees and Strengths

The strength and nature of the covalent bonds in this compound can be further elucidated through computational methods. Bond lengths obtained from DFT geometry optimization provide a first approximation of bond strength, with shorter bonds generally being stronger.

More quantitative measures can be derived from other analyses. For example, Natural Bond Orbital (NBO) analysis can be used to calculate the natural atomic charges, hybridization of orbitals, and Wiberg bond indices, which provide a measure of the bond order. scifiniti.com A higher bond order typically corresponds to a stronger bond. Additionally, QTAIM provides insights into bond strength through the value of the electron density at the bond critical point (ρ(BCP)); a higher value indicates a stronger, more covalent bond. nih.gov These analyses can be applied to the key bonds within this compound to understand the electronic effects of the thiocyanate substituent on the indole scaffold.

Table 3: Key Bonds in this compound and Parameters for Computational Strength Analysis

| Bond | Parameter for Analysis | Computational Method | Interpretation |

|---|---|---|---|

| C3-S | Bond Length, Wiberg Bond Index, ρ(BCP) | DFT, NBO, QTAIM | Characterizes the link between the indole ring and the thiocyanate group. |

| S-C | Bond Length, Wiberg Bond Index, ρ(BCP) | DFT, NBO, QTAIM | Evaluates the single bond character within the thiocyanate moiety. |

| C≡N | Bond Length, Wiberg Bond Index, ρ(BCP) | DFT, NBO, QTAIM | Confirms the triple bond character and strength of the nitrile group. |

| N1-H | Bond Length, Wiberg Bond Index, ρ(BCP) | DFT, NBO, QTAIM | Assesses the strength and polarity of the indole N-H bond, relevant for hydrogen bonding. |

Biological Relevance and Medicinal Chemistry Perspectives of the 3 Thiocyanatoindole Scaffold

Exploration of the Indole (B1671886) Scaffold in Bioactive Molecules

Significance of Indole Derivatives in Drug Discovery

The indole scaffold is a crucial structural component in the development of new drug candidates. eurekaselect.com This versatile heterocyclic structure is found in a wide array of natural products, alkaloids, and bioactive compounds, making it a focal point for researchers in drug discovery. benthamdirect.com The significance of indole derivatives is underscored by their presence in numerous FDA-approved drugs, where the indole ring's ability to engage in various chemical reactions and form diverse bonds is key to their therapeutic effects. mdpi.com

The unique property of the indole scaffold to mimic protein structures and bind reversibly to enzymes makes it a valuable asset in designing new therapeutic agents. ijpsr.com Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. benthamdirect.commdpi.comijpsr.com The structural diversity of indole derivatives allows for the modification of their biological activity, leading to the discovery of novel drugs with enhanced efficacy and safety. mdpi.com This has led to the development of a multitude of synthetic and natural products with a wide range of therapeutic applications, targeting everything from inflammation to cancer. eurekaselect.com

3-Thiocyanatoindole as a Valuable Molecular Scaffold for New Compound Development

Among the various indole derivatives, 3-thiocyanatoindoles have emerged as particularly valuable scaffolds for the development of new compounds. dntb.gov.ua The introduction of a thiocyanate (B1210189) group at the C3-position of the indole ring provides a unique starting point for creating a diverse range of biologically active molecules. dntb.gov.ua This moiety is a significant feature in several compounds with demonstrated anticancer activity.

The this compound structure serves as a key building block for synthesizing more complex molecules with potent pharmacological properties. dntb.gov.ua The versatility of the thiocyanate group allows for its conversion into other functional groups, further expanding the chemical space that can be explored. This adaptability makes 3-thiocyanatoindoles a promising platform for developing novel therapeutic agents targeting a variety of diseases.

Mechanistic Research on Biological Activities

Investigation of Anticancer Activity through Molecular Pathways (e.g., angiogenesis, cancer cell signaling)